Benchtop Stability: MIDA Boronate vs. Free Boronic Acid and Pinacol Ester
2,4-Difluorophenylboronic acid MIDA ester is a crystalline solid that is indefinitely bench-stable under air and compatible with silica gel chromatography, whereas the corresponding free boronic acid is prone to rapid protodeboronation and oxidation, limiting its benchtop storage and efficient cross-coupling [1]. In contrast, the pinacol ester of 2,4-difluorophenylboronic acid is reported to require storage at –20 °C to maintain stability, and pinacol esters are generally less stable to chromatography than MIDA boronates .
| Evidence Dimension | Bench Stability and Storage Requirements |
|---|---|
| Target Compound Data | Indefinitely bench-stable solid under air; compatible with silica gel chromatography [1]. |
| Comparator Or Baseline | 2,4-Difluorophenylboronic acid (free acid): unstable, prone to decomposition [1]; 2,4-Difluorophenylboronic acid pinacol ester: storage at –20 °C . |
| Quantified Difference | MIDA ester: room-temperature bench stability; free acid: limited benchtop storage; pinacol ester: requires –20 °C storage [1]. |
| Conditions | Storage under ambient air; chromatographic purification on silica gel [1]. |
Why This Matters
The MIDA ester’s room-temperature stability and chromatographic compatibility reduce procurement and handling costs, enabling long-term storage and straightforward purification that is not possible with the free acid or pinacol ester.
- [1] Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. J. Am. Chem. Soc. 2009, 131, 6961–6963. View Source
